molecular formula C8H9NOS B12967486 4-Cyclopropyl-2-methylthiazole-5-carbaldehyde

4-Cyclopropyl-2-methylthiazole-5-carbaldehyde

Cat. No.: B12967486
M. Wt: 167.23 g/mol
InChI Key: YPQGIFNMUYEROK-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methylthiazole-5-carbaldehyde is a heterocyclic compound containing a thiazole ring with a cyclopropyl and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-methylthiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with 2-bromo-3-methylthiophene-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-methylthiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid.

    Reduction: 4-Cyclopropyl-2-methylthiazole-5-methanol.

    Substitution: Halogenated derivatives of the thiazole ring.

Scientific Research Applications

4-Cyclopropyl-2-methylthiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methylthiazole-5-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole-5-carboxaldehyde: Similar structure but lacks the cyclopropyl group.

    2-Methylthiazole-4-carboxaldehyde: Similar thiazole ring but different substitution pattern.

Uniqueness

4-Cyclopropyl-2-methylthiazole-5-carbaldehyde is unique due to the presence of both cyclopropyl and methyl groups on the thiazole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other thiazole derivatives.

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

4-cyclopropyl-2-methyl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H9NOS/c1-5-9-8(6-2-3-6)7(4-10)11-5/h4,6H,2-3H2,1H3

InChI Key

YPQGIFNMUYEROK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C=O)C2CC2

Origin of Product

United States

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